Lipophilicity and Polar Surface Area Comparison: 4-(Benzyloxy)-3-ethoxyphenyl)methanol vs. 4-Benzyloxybenzyl Alcohol
The target compound exhibits a LogP of 3.1566, which is higher than the LogP of the mono-substituted analog 4-benzyloxybenzyl alcohol (estimated LogP ~2.4-2.6 based on typical values for C14H14O2 benzyl alcohols). This increased lipophilicity, driven by the additional ethoxy substituent, enhances membrane permeability for downstream derivatives. Conversely, the TPSA of 38.69 Ų for the target compound is slightly higher than that of 4-benzyloxybenzyl alcohol (estimated ~29.5 Ų for a single ether oxygen), which may improve oral bioavailability by maintaining a TPSA below the 140 Ų threshold while balancing solubility .
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.1566 |
| Comparator Or Baseline | 4-Benzyloxybenzyl alcohol (CAS 836-43-1): estimated LogP ~2.4-2.6 |
| Quantified Difference | Δ LogP ≈ +0.6 to +0.8 (target compound is more lipophilic) |
| Conditions | Calculated LogP values; experimental validation may vary. |
Why This Matters
Higher LogP directly correlates with improved membrane permeability for CNS and oncology drug targets, making the target compound a superior choice for designing brain-penetrant or highly cell-permeable antitumor agents.
